Bienvenue dans la boutique en ligne BenchChem!

N-(4'-Pyridoxyl)sphingosine

Cellular uptake kinetics Vitamin B6 transport Sphingolipid trafficking

N-(4′-Pyridoxyl)sphingosine (CAS 149590-30-7, molecular formula C₂₆H₄₆N₂O₄, molecular weight 450.66) is a synthetic conjugate in which the bioactive long-chain base sphingosine is covalently linked via a secondary amine to the 4′-position of pyridoxal (vitamin B₆). Synthesized and characterized by Zhang et al.

Molecular Formula C26H46N2O4
Molecular Weight 450.664
CAS No. 149590-30-7
Cat. No. B582874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4'-Pyridoxyl)sphingosine
CAS149590-30-7
SynonymsN-(4/'-pyridoxyl)sphingosine
Molecular FormulaC26H46N2O4
Molecular Weight450.664
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(CO)NCC1=C(C(=NC=C1CO)C)O)O
InChIInChI=1S/C26H46N2O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(31)24(20-30)28-18-23-22(19-29)17-27-21(2)26(23)32/h15-17,24-25,28-32H,3-14,18-20H2,1-2H3/b16-15+/t24-,25+/m0/s1
InChIKeyOOQMLYOXTYOSSI-NJZPMAKVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4'-Pyridoxyl)sphingosine (CAS 149590-30-7): A Bifunctional Vitamin B6–Sphingosine Conjugate for Specialized Lipid Delivery Research


N-(4′-Pyridoxyl)sphingosine (CAS 149590-30-7, molecular formula C₂₆H₄₆N₂O₄, molecular weight 450.66) is a synthetic conjugate in which the bioactive long-chain base sphingosine is covalently linked via a secondary amine to the 4′-position of pyridoxal (vitamin B₆) [1]. Synthesized and characterized by Zhang et al. at Emory University, this compound was designed as a stable, dual-function probe that exploits the cellular uptake machinery for both lipids and vitamin B₆, enabling intracellular co-delivery of pyridoxal 5′-phosphate (PLP) and sphingosine upon metabolic processing [1]. It is catalogued under MeSH term C081637 and mapped structurally to both pyridoxal/analogs & derivatives and sphingosine/analogs & derivatives [2]. Unlike many simple sphingosine analogs that exhibit pronounced cytotoxicity, the B₆ conjugation markedly attenuates this liability, positioning the compound as a research tool for dissecting vitamin B₆ transport, sphingolipid metabolism, and transporter-enhanced intracellular delivery strategies [3].

Why N-(4′-Pyridoxyl)sphingosine Cannot Be Replaced by Sphingosine, Vitamin B₆ Alone, or Simple B₆-Amine Conjugates


Attempts to substitute N-(4′-pyridoxyl)sphingosine with free sphingosine, natural vitamin B₆ (pyridoxine/pyridoxal), or generic N-(4′-pyridoxyl)amines fail because no single alternative simultaneously exhibits the same triad of properties: (i) a lipid-driven cellular entry mechanism distinct from the B₆ transporter, (ii) attenuated cytotoxicity relative to the parent sphingosine backbone, and (iii) intracellular metabolic release of both a bioactive lipid (sphingosine) and a B₆ coenzyme (PLP) from a single prodrug-like conjugate [1]. The sphingosine moiety imparts membrane partitioning and lipid-typical uptake kinetics that simple B₆ vitamers lack, while the pyridoxyl group functionally masks the free amino group of sphingosine—the pharmacophore responsible for protein kinase C inhibition (IC₅₀ 1–3 µM) and cytotoxicity . Generic N-(4′-pyridoxyl)amines with small alkyl/aryl substituents utilize the B₆ transporter for entry, but the bulky C₁₈ sphingosine chain diverts N-(4′-pyridoxyl)sphingosine toward a fundamentally different, lipid-governed internalization pathway, making it the only compound of this structural class with dual-transporter ambivalence [1]. These mechanistic distinctions carry direct consequences for experimental design: procurement of sphingosine or pyridoxine as stand-ins will not recapitulate the intracellular co-release or the reduced-toxicity profile that define this conjugate's utility as a delivery probe [2].

N-(4′-Pyridoxyl)sphingosine (CAS 149590-30-7): Quantitative Head-to-Head Differentiation Evidence Against Closest Comparators


Cellular Uptake Mechanism: Lipid-Typical Entry Versus Natural Vitamin B₆ Transporter Pathway in Isolated Rat Hepatocytes

N-(4′-Pyridoxyl)sphingosine enters isolated rat hepatocytes via a mechanism more typical of lipids, rather than the facilitated B₆ transporter pathway used by natural vitamin B₆ (pyridoxine/pyridoxal) [1]. This represents a key differentiation from canonical N-(4′-pyridoxyl)amines bearing small amine substituents, which were shown to competitively inhibit [4′-³H]pyridoxine uptake and themselves enter renal and hepatic cells via the B₆ transporter [2]. The sphingosine moiety's long hydrophobic C₁₈ chain drives partitioning into the plasma membrane lipid bilayer, circumventing the high-specificity B₆ transporter that accepts the natural non-phosphorylated B₆ vitamers and small-substituent pyridoxylamine derivatives [1].

Cellular uptake kinetics Vitamin B6 transport Sphingolipid trafficking Transporter pharmacology

Cytotoxicity Profile: Attenuated Cell Toxicity of the B₆-Sphingosine Conjugate Relative to the Parent Long-Chain Base

The B₆ conjugate is described as "not particularly cytotoxic" in direct contrast to the parent long-chain base sphingosine, which is a well-established cytotoxic agent capable of inhibiting protein kinase C (PKC; IC₅₀ = 1–3 µM), inducing apoptosis, and causing rapid cell death in hepatocyte cultures at 20 µM within 4 hours [1][2]. This attenuation of cytotoxicity is attributed to functional masking of the free primary amine of sphingosine—the pharmacophore essential for PKC inhibition and cytotoxicity—by covalent attachment to the pyridoxyl moiety [1]. Whereas sphingosine at micromolar concentrations activates apoptotic cascades including cytochrome c release and caspase-9 cleavage in hepatocytes [2], the B₆ conjugate lacks this acute toxicity, enabling its use as a delivery vehicle at concentrations that would be lethal for free sphingosine.

Cytotoxicity screening Sphingolipid biology Cell viability Prodrug safety profiling

Intracellular Metabolic Processing: Dual Release of Pyridoxal 5′-Phosphate and Sphingosine with Measured Efficiency Relative to Natural Vitamin B₆

Upon cellular entry, N-(4′-pyridoxyl)sphingosine is sequentially metabolized by two intracellular enzymes: pyridoxal kinase, which phosphorylates the 5′-position of the pyridoxyl ring, and pyridoxamine (pyridoxine) 5′-phosphate oxidase, which subsequently oxidizes the phosphorylated intermediate to release pyridoxal 5′-phosphate (PLP) and free sphingosine [1][2]. However, the efficiency of PLP formation from the synthetic conjugate was "poor compared with natural vitamin forms of B6" [1]. This inefficiency is mechanistically attributed to two factors: (i) entrapment of the lipophilic conjugate within cell membranes, limiting accessibility to cytosolic pyridoxal kinase, and (ii) kinetic constraints at the level of pyridoxal kinase itself, which must accommodate the bulky 4′-sphingosine substituent [1]. Comparatively, natural B₆ vitamers (pyridoxine, pyridoxal, pyridoxamine) are efficiently phosphorylated and oxidized to PLP with high turnover, whereas the conjugate's PLP yield represents only a fraction of that achievable with equimolar natural B₆ substrate [3].

Prodrug metabolism Pyridoxal kinase Pyridoxamine 5′-phosphate oxidase Intracellular cofactor delivery

Sphingosine-1-Phosphate Lyase (S1PL) Inhibitory Activity: Ki and IC₅₀ Values in the Context of Known S1PL Inhibitor Benchmarks

N-(4′-Pyridoxyl)sphingosine has been evaluated for inhibition of recombinant human sphingosine-1-phosphate lyase (hS1PL) using the fluorogenic substrate RBM13. It exhibits a competitive inhibition constant (Ki) of 2.04 × 10⁴ nM (20.4 µM) and an IC₅₀ of 2.88 × 10⁴ nM (28.8 µM) against hS1PL [1]. For context, this places its S1PL inhibitory potency in the weak-to-moderate range when benchmarked against other vitamin B₆-related S1PL modulators: 4-deoxypyridoxine (DOP) inhibits S1PL with an IC₅₀ of approximately 0.3 µM in MLE-12 cell-based assays (approximately 100-fold more potent) , while 2-acetyl-4-tetrahydroxybutylimidazole (THI) exhibits an IC₅₀ > 100,000 nM (>100 µM) against isolated S1PL (approximately 3.5–5-fold weaker) . Thus, N-(4′-pyridoxyl)sphingosine occupies an intermediate position on the S1PL inhibitory spectrum but is considerably weaker than dedicated S1PL inhibitor chemotypes such as S1PL-IN-2 (IC₅₀ = 120 nM) . Importantly, S1PL inhibition was not the primary design objective of this compound; the observed moderate activity is a consequence of the pyridoxyl pharmacophore rather than an optimized inhibitory scaffold.

S1P lyase inhibition Enzyme kinetics Sphingolipid metabolism Inhibitor pharmacology

Neutrophil Respiratory Burst: Absence of Modulation by the B₆ Conjugate Versus Sphingosine-Mediated Inhibition

N-(4′-Pyridoxyl)sphingosine was specifically tested and found to be "neither an activator nor inhibitor of the respiratory burst of human neutrophils" [1]. This is a functionally significant differentiation from the parent compound sphingosine, which—along with sphinganine—is a well-documented inhibitor of the neutrophil respiratory burst, blocking superoxide production and protein kinase C-dependent activation of the NADPH oxidase complex [2]. Sphingoid long-chain bases inhibit the oxidative burst in human neutrophils at micromolar concentrations without affecting cell viability under controlled delivery conditions (e.g., BSA-complexed delivery), acting through PKC inhibition to block phorbol ester- and agonist-stimulated superoxide generation [2][3]. The complete lack of respiratory burst modulation by the B₆ conjugate indicates that the pyridoxyl modification effectively neutralizes the molecular feature responsible for PKC engagement and NADPH oxidase regulation, reinforcing the functional masking of the sphingosine amine pharmacophore.

Neutrophil biology Respiratory burst oxidase Innate immunity Sphingolipid signaling

N-(4′-Pyridoxyl)sphingosine (CAS 149590-30-7): Evidence-Backed Application Scenarios for Research and Procurement Decision-Making


Probing the Substrate Tolerance of Pyridoxal Kinase and Pyridoxamine 5′-Phosphate Oxidase with a Bulky 4′-Substituent

N-(4′-Pyridoxyl)sphingosine serves as a structurally challenging substrate for pyridoxal kinase and the downstream pyridoxamine (pyridoxine) 5′-phosphate oxidase [1]. The poor PLP formation efficiency compared to natural B₆ vitamers—attributed to membrane entrapment and kinase-level kinetic constraints—makes this compound a valuable probe for mapping the active-site steric tolerance of these enzymes [1]. Researchers investigating B₆ cofactor enzymology or designing B₆-based prodrugs with large 4′-amine cargoes can use this compound to define the upper boundary of acceptable substituent size for productive phosphorylation and oxidation [2].

Investigating Lipid-Governed Versus Transporter-Mediated Cellular Entry Mechanisms for Bifunctional Delivery Conjugates

The mechanistic dichotomy between N-(4′-pyridoxyl)sphingosine (lipid-typical uptake) and N-(4′-pyridoxyl)amines carrying small substituents (B₆-transporter-mediated uptake) provides a unique comparative system for dissecting the determinants of cellular entry for transporter-targeted conjugates [1][2]. By comparing uptake kinetics, competition profiles, and metabolic fate between the sphingosine conjugate and small-amine pyridoxyl derivatives under identical experimental conditions, researchers can quantitatively delineate the contribution of lipid chain length and hydrophobicity to cellular internalization route selection.

Sphingolipid Trafficking Studies Requiring a Non-Cytotoxic, Metabolically Trackable Sphingosine Analog

In experimental systems where free sphingosine induces confounding PKC activation, apoptosis, or respiratory burst inhibition, N-(4′-pyridoxyl)sphingosine provides a functionally silent alternative that retains the sphingosine backbone for membrane insertion and intracellular trafficking while eliminating the acute cytotoxicity associated with the free amine pharmacophore [1]. Radiolabeled (³H) versions of the conjugate have been employed to track cellular uptake, metabolic conversion, and intracellular distribution in hepatocyte models [1], making it suitable for pulse-chase metabolic labeling studies where cell viability must be preserved throughout the experimental time course.

Model System for Transporter-Enhanced Intracellular Co-Delivery of a Lipid and a Cofactor from a Single Prodrug Scaffold

N-(4′-Pyridoxyl)sphingosine is the prototypical exemplar of a strategy wherein a biologically active amine (sphingosine) is 'piggybacked' onto the vitamin B₆ scaffold to gain facilitated or specialized cellular entry, with subsequent intracellular enzymatic release of both the amine cargo and bioactive PLP cofactor [1][2]. This compound is therefore directly relevant to research programs in prodrug design, drug delivery, and cofactor engineering where dual-agent release from a single molecular entity is the desired therapeutic or experimental modality. Its well-characterized metabolic pathway—pyridoxal kinase phosphorylation followed by oxidase-mediated PLP/amine liberation—provides a benchmark for evaluating next-generation B₆-amine conjugates with alternative cargo molecules [2].

Quote Request

Request a Quote for N-(4'-Pyridoxyl)sphingosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.